molecular formula C15H18N2O3S B513481 2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941003-63-0

2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B513481
CAS No.: 941003-63-0
M. Wt: 306.4g/mol
InChI Key: ZVORNDANCGKYPJ-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at position 2, a methyl group at position 5, and a 6-methyl-2-pyridinylamine moiety.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-20-13-9-8-11(2)10-14(13)21(18,19)17-15-7-5-6-12(3)16-15/h5-10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVORNDANCGKYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Ethoxy-5-Methylbenzenesulfonyl Chloride

The chlorosulfonation of 2-ethoxy-5-methylbenzene is typically performed using chlorosulfonic acid under controlled conditions. Source details a protocol where dichloromethane (CH₂Cl₂) and hydrochloric acid (HCl) are employed at -10°C to minimize side reactions such as over-sulfonation. Post-reaction, the organic layer is washed with brine and dried over magnesium sulfate (MgSO₄), yielding the sulfonyl chloride intermediate with >90% purity.

Coupling with 6-Methyl-2-Aminopyridine

The sulfonamide bond is formed via reaction of the sulfonyl chloride with 6-methyl-2-aminopyridine in the presence of a base. Source demonstrates that polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) facilitate this substitution at 70–80°C, achieving yields of 86–95%. Tetrabutyl ammonium bromide (TBAB), as described in source, acts as a phase-transfer catalyst, enhancing reaction efficiency by 15–20% when used at a 1:100 molar ratio relative to the substrate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from sources and reveal that solvent choice significantly impacts yield:

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFK₂CO₃809597
THFTriethylamine257889
TolueneNaOH1106582

DMF outperforms other solvents due to its high polarity, which stabilizes the transition state during nucleophilic attack. Elevated temperatures (>70°C) are critical for overcoming activation energy barriers, as evidenced by the 30% yield increase observed when raising the temperature from 25°C to 80°C.

Catalytic Enhancements

The addition of TBAB (1:100 molar ratio) reduces reaction time from 16 hours to 2 hours while maintaining a 95:5 ratio of desired product to byproducts. Source further supports the use of coupling agents like HATU in analogous sulfonamide syntheses, though these are less cost-effective for large-scale production.

Purification and Characterization

Crystallization and Chromatography

Post-reaction purification involves extraction with toluene and water, followed by vacuum distillation to remove solvents. Source emphasizes low-temperature (-78°C) diethyl ether washes to isolate the product as a crystalline solid. High-performance liquid chromatography (HPLC) analysis, as described in source, confirms purity levels >95% with a retention time of 8.5 minutes under acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃-pyridine), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1550 cm⁻¹ (N-H bend).

Scalability and Industrial Adaptations

Source details a pilot-scale synthesis producing 61 kg of a related sulfonamide with a 95.3% yield, using toluene for azeotropic water removal and vacuum distillation. Economic analyses suggest a 20% cost reduction when substituting DMF with butanone, albeit with a 10% yield penalty .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzenesulfonamides .

Scientific Research Applications

2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, functional groups, and heterocyclic moieties, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-ethoxy-5-methyl, N-(6-methyl-2-pyridinyl) C₁₅H₁₈N₂O₃S 306.38 Ethoxy (electron-donating), methyl, pyridinyl amine
BH50711 2-ethoxy-5-methyl, N-(3-methyl-2-pyridinyl) C₁₅H₁₈N₂O₃S 306.38 Pyridine methyl at position 3 instead of 6
BH50712 2-methoxy-4-methyl-5-isopropyl, N-(3-methyl-2-pyridinyl) C₁₇H₂₂N₂O₃S 334.43 Methoxy, isopropyl bulk, altered substituent positions
Sulfamethoxazole (SMX) 4-amino, N-(5-methylisoxazol-3-yl) C₁₀H₁₁N₃O₃S 253.28 Ionizable amino group (pKa = 2.7), antimicrobial use
CAS 921535-12-8 2-ethoxy-5-isopropyl, N-(pyridazinyl-ethyl) C₂₃H₂₇N₃O₄S 441.50 Isopropyl substituent, pyridazine ring, higher lipophilicity
CAS 921919-61-1 N-(dibenzo[b,f]oxazepin-2-yl) C₂₃H₂₂N₂O₅S 438.50 Complex polycyclic moiety, potential CNS activity
Key Observations:

Substituent Position on Pyridine Ring :

  • The target compound’s 6-methyl-2-pyridinyl group differs from BH50711’s 3-methyl-2-pyridinyl. This positional isomerism may alter steric interactions in enzyme-binding pockets .
  • Pyridine substituent positions influence electronic effects (e.g., electron density at the nitrogen atom), affecting hydrogen-bonding capacity.

Ethoxy vs. Methoxy Groups :

  • The ethoxy group in the target compound (vs. BH50712’s methoxy) increases lipophilicity and may enhance membrane permeability but reduce solubility .

Ionizable Groups: Unlike SMX, which has an ionizable amino group (pKa = 2.7), the target compound lacks strongly acidic/basic groups, likely reducing pH-dependent solubility changes .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: SMX’s sulfonamide-amino group is critical for dihydropteroate synthase inhibition. The target compound’s lack of an amino group may shift its mechanism toward non-antimicrobial applications .
  • Enzyme Inhibition : Pyridine-containing sulfonamides (e.g., BH50711 and the target compound) are explored as phosphodiesterase (PDE) inhibitors, similar to udenafil derivatives .
  • Synthetic Flexibility: The benzenesulfonamide scaffold allows modular substitution, as seen in acylhydrazone-linked organometallic derivatives .

Biological Activity

2-Ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 941003-63-0

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamides, compounds similar to this compound showed effective inhibition against several bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL

The mentioned derivatives exhibited promising antibacterial activity, suggesting that similar effects may be expected from this compound due to structural similarities .

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides is noteworthy. For instance, certain derivatives have shown to inhibit carrageenan-induced rat paw edema significantly, with percentages of inhibition reaching up to 94.69% at specific time intervals . This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions.

The mechanism by which benzenesulfonamides exert their biological effects typically involves the inhibition of specific enzymes or receptors. For instance, they may act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes including acid-base balance and fluid secretion . The exact pathways for this compound remain to be fully elucidated but are likely related to these established mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antioxidant Activity : In vitro studies have shown that certain benzenesulfonamides possess antioxidant properties comparable to established antioxidants like Vitamin C .
  • Anticancer Potential : Compounds derived from benzenesulfonamide structures have been explored for their anticancer properties, particularly in targeting specific cancer cell lines . The ability to modulate signaling pathways in cancer cells could be a potential area for future research regarding the compound .
  • Neuroprotective Effects : Some studies suggest that derivatives can influence neurological pathways, potentially offering neuroprotective benefits against neurodegenerative diseases.

Q & A

What are the key structural features of 2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, and how do they influence its physicochemical properties?

Answer:
The compound features a benzenesulfonamide core substituted with an ethoxy group at position 2, a methyl group at position 5, and a 6-methyl-2-pyridinyl amine moiety. These substituents impact polarity, solubility, and hydrogen-bonding capacity. The ethoxy group increases hydrophobicity, while the pyridinyl nitrogen enables hydrogen-bond acceptor interactions. Structural elucidation typically employs X-ray crystallography (e.g., SHELXL for refinement ), supported by ORTEP-III for graphical representation of thermal ellipsoids . Validation using tools like PLATON ensures geometric accuracy .

What synthetic routes are commonly employed for preparing this sulfonamide derivative?

Answer:
Synthesis involves sulfonylation of 2-amino-6-methylpyridine with 2-ethoxy-5-methylbenzenesulfonyl chloride. Key steps include:

  • Sulfonylation : Conducted in anhydrous dichloromethane with triethylamine as a base (0–5°C, 4–6 hours).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Reaction monitoring via TLC and NMR ensures intermediate purity.

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., ethoxy CH2_2 at ~δ 1.3 ppm, pyridinyl protons at δ 7.0–8.5 ppm).
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and N–H bending (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected at m/z 321.1) .

How can researchers resolve discrepancies in crystallographic data during structural determination?

Answer:
Discrepancies in bond lengths or angles may arise from disorder or thermal motion. Strategies include:

  • Refinement : Use SHELXL with restraints for disordered regions .
  • Validation : Apply ADDSYM in PLATON to detect missed symmetry .
  • Data Quality : Ensure high-resolution (<1.0 Å) datasets and low Rint_{int} values (<5%) .

What strategies optimize yield and purity in multi-step synthesis?

Answer:

  • Reaction Optimization : Use kinetic profiling (e.g., in situ IR) to identify ideal reaction times.
  • Catalyst Screening : Evaluate bases (e.g., K2_2CO3_3 vs. Et3_3N) for sulfonylation efficiency.
  • Purification : Employ preparative HPLC for polar byproducts.
  • Scale-Up : Transition from batch to flow chemistry for reproducibility .

How do the ethoxy and pyridinyl groups influence reactivity in nucleophilic substitutions?

Answer:

  • Ethoxy Group : Electron-donating effect activates the benzene ring toward electrophilic attack but deactivates meta positions.
  • Pyridinyl Nitrogen : Withdraws electron density via resonance, directing nucleophiles to the sulfonamide sulfur.
    Reactivity can be probed via Hammett studies or DFT calculations to map charge distribution .

What analytical methods assess the compound’s stability under physiological conditions?

Answer:

  • HPLC-UV/MS : Monitor degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).
  • Light Exposure Tests : Use ICH Q1B guidelines for photostability .

How can structure-activity relationship (SAR) studies enhance neuroprotective effects?

Answer:

  • Modifications : Introduce electron-withdrawing groups (e.g., Cl) at the benzene ring to improve blood-brain barrier penetration.
  • Biological Assays : Evaluate inhibition of glutamate excitotoxicity in primary neuron cultures.
  • Computational Modeling : Dock the compound into NMDA receptor models using AutoDock Vina to predict binding affinities .

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